1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C11H10BrF5O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the appropriate substituents.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using appropriate methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is unique due to its specific arrangement of substituents on the benzene ring This arrangement can lead to distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C11H10BrF5O2 |
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Molecular Weight |
349.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2 |
InChI Key |
NBJGMYGEYYSWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCCBr)OC(F)F |
Origin of Product |
United States |
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